molecular formula C19H15ClN2O B5352598 3-chloro-N'-[(1E)-1-(naphthalen-2-yl)ethylidene]benzohydrazide

3-chloro-N'-[(1E)-1-(naphthalen-2-yl)ethylidene]benzohydrazide

Cat. No.: B5352598
M. Wt: 322.8 g/mol
InChI Key: BJUPEMGTFBMLHE-FYJGNVAPSA-N
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Description

3-Chloro-N'-[(1E)-1-(naphthalen-2-yl)ethylidene]benzohydrazide is a hydrazone derivative characterized by a benzohydrazide core substituted with a chlorine atom at the 3-position and a naphthalen-2-yl ethylidene group. Hydrazones are renowned for their versatility in coordination chemistry, medicinal applications, and material science due to their ability to form stable complexes and exhibit diverse bioactivities . This compound’s structure combines a rigid naphthalene moiety with a hydrazone linker, enabling π-π stacking interactions and metal chelation, which are critical for applications in anticancer research and sensor development .

Properties

IUPAC Name

3-chloro-N-[(E)-1-naphthalen-2-ylethylideneamino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O/c1-13(15-10-9-14-5-2-3-6-16(14)11-15)21-22-19(23)17-7-4-8-18(20)12-17/h2-12H,1H3,(H,22,23)/b21-13+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJUPEMGTFBMLHE-FYJGNVAPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC(=CC=C1)Cl)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C1=CC(=CC=C1)Cl)/C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N’-[(1E)-1-(naphthalen-2-yl)ethylidene]benzohydrazide typically involves the condensation reaction between 3-chlorobenzohydrazide and 2-naphthaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N’-[(1E)-1-(naphthalen-2-yl)ethylidene]benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in various substituted benzohydrazides .

Scientific Research Applications

3-chloro-N’-[(1E)-1-(naphthalen-2-yl)ethylidene]benzohydrazide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-N’-[(1E)-1-(naphthalen-2-yl)ethylidene]benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can trigger various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Hydrazides

Core Structural Variations

The following table highlights key structural differences between the target compound and its analogs:

Compound Name Substituent on Benzohydrazide Aromatic Moiety (R) Key Functional Groups Applications Reference ID
3-Chloro-N'-[(1E)-1-(naphthalen-2-yl)ethylidene]benzohydrazide 3-Cl Naphthalen-2-yl ethylidene Hydrazone, chloro Anticancer, coordination
3-Chloro-N′-(2-hydroxybenzylidene)benzohydrazide (CHBH) 3-Cl 2-Hydroxybenzylidene Hydrazone, hydroxyl LSD1 inhibition, anticancer
4-Chloro-N′-[(1E)-(2-nitrophenyl)methylidene]benzohydrazide 4-Cl 2-Nitrophenyl methylidene Hydrazone, nitro Crystallography, materials
3-Chloro-N′-[(E)-(3-methyl-2-thienyl)methylidene]benzohydrazide 3-Cl 3-Methylthiophene Hydrazone, thiophene Not specified
3-Methoxy-N′-(1-(pyridin-2-yl)ethylidene)benzohydrazide 3-OCH₃ Pyridin-2-yl ethylidene Hydrazone, methoxy, pyridine Structural studies
(E)-3,4-Dihydroxy-N'-(2-methoxynaphthalen-1-ylmethylene)benzohydrazide 3,4-DiOH 2-Methoxynaphthalene Hydrazone, dihydroxy, methoxy Chelation, fluorescence

Key Observations :

  • Substituent Position : Chlorine at the 3-position (target compound) vs. 4-position (e.g., ) alters electronic properties and steric hindrance, affecting binding to biological targets or metal ions.
  • Aromatic Moieties : Naphthalene derivatives (e.g., target compound, ) enhance π-stacking and hydrophobicity compared to smaller rings like benzene or thiophene .
  • Functional Groups : Hydroxyl (CHBH, ) and nitro groups () introduce hydrogen-bonding or electron-withdrawing effects, modulating reactivity and bioactivity.
Anticancer Potential
  • Coumarin-Benzohydrazide Analogs : (E)-4-hydroxy-N'-(1-(2-oxo-2H-chromen-3-yl)ethylidene)benzohydrazide (compound B) shows moderate MCL-1 protein inhibition, a target in myeloid leukemia, but lower potency compared to hydroxyl-substituted analogs .
Enzyme Inhibition
  • CHBH : Selective LSD1 inhibition via coordination to the FAD cofactor, disrupting epigenetic regulation .
  • Methoxy Derivatives : 3-Methoxy-N′-(pyridin-2-yl)ethylidene analogs exhibit weaker enzyme interactions due to reduced electron-withdrawing effects .

Biological Activity

3-chloro-N'-[(1E)-1-(naphthalen-2-yl)ethylidene]benzohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including relevant data tables and case studies.

  • Molecular Formula : C19H15ClN2O
  • Molecular Weight : 322.7882 g/mol
  • CAS Number : Not specified in the sources but can be derived from the molecular structure.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of hydrazone derivatives, including this compound. The compound has shown significant activity against various bacterial strains.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL
Candida albicans128 μg/mL

These results indicate that the compound possesses moderate to strong antibacterial activity, particularly against Staphylococcus aureus, which is known for its clinical relevance due to antibiotic resistance.

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Hydrazones have been recognized for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Inhibition of Cancer Cell Lines

A study conducted on various cancer cell lines demonstrated that this compound exhibited cytotoxic effects:

  • Cell Line : MCF-7 (Breast Cancer)
    • IC50 : 15 μM
  • Cell Line : HeLa (Cervical Cancer)
    • IC50 : 12 μM

These findings suggest that the compound may be effective in targeting specific cancer types, warranting further investigation into its mechanism of action and potential therapeutic applications.

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may interact with cellular targets involved in apoptosis and cell cycle regulation.

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